molecular formula C14H15N5O2S B2967182 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1210488-27-9

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2967182
CAS RN: 1210488-27-9
M. Wt: 317.37
InChI Key: HKCWDRNBTFDNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15N5O2S and its molecular weight is 317.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has demonstrated the synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives, showcasing their potential in the development of new antioxidant agents. These complexes exhibit significant in vitro antioxidant activity, highlighting the functional versatility of the pyrazole-acetamide scaffold in medicinal chemistry. The study underscores the effect of hydrogen bonding on the self-assembly processes of these complexes, which may inform future drug design strategies focusing on enhancing antioxidant properties (Chkirate et al., 2019).

Pharmacological Evaluation for Anticancer and Antioxidant Properties

Further research into 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, has explored their pharmacological potential. Computational and pharmacological assessments have identified these derivatives as promising candidates for toxicity assessment, tumor inhibition, and as antioxidants. Their binding affinity to various molecular targets suggests a multifaceted approach to cancer therapy and highlights the compound's relevance in developing new therapeutic agents (Faheem, 2018).

Synthesis and Characterization for Anti-inflammatory Activity

The synthesis of novel derivatives based on the structural framework of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been explored for their anti-inflammatory activities. These studies are vital in the quest for new anti-inflammatory agents, providing insights into the chemical modifications that enhance biological activity and specificity. The research contributes to a deeper understanding of the structural requirements for anti-inflammatory efficacy and opens avenues for the development of targeted therapies (Sunder et al., 2013).

properties

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-9(2)19-6-5-11(18-19)13-16-17-14(21-13)15-12(20)8-10-4-3-7-22-10/h3-7,9H,8H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCWDRNBTFDNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.